molecular formula C13H16N4S B6322722 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine CAS No. 1029718-76-0

1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B6322722
CAS No.: 1029718-76-0
M. Wt: 260.36 g/mol
InChI Key: JPJDHCFEYYKORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine is a heterocyclic compound that contains a thiadiazole ring and a piperazine ring. The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom, while the piperazine ring is a six-membered ring containing two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the reaction of 3-benzyl-1,2,4-thiadiazole-5-carboxylic acid with piperazine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation . Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine is unique due to its specific combination of a thiadiazole ring and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-benzyl-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-2-4-11(5-3-1)10-12-15-13(18-16-12)17-8-6-14-7-9-17/h1-5,14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJDHCFEYYKORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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